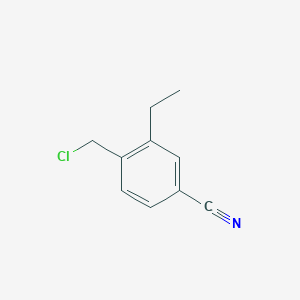

4-(Chloromethyl)-3-ethylbenzonitrile

Description

Contextualization within Halogenated Benzonitrile (B105546) Derivatives in Synthetic Chemistry

Halogenated benzonitrile derivatives are a class of organic compounds that are crucial as building blocks in modern chemical synthesis. cymitquimica.com The benzonitrile unit, consisting of a benzene (B151609) ring attached to a nitrile group (-C≡N), is a versatile precursor for various functional groups, including amines, amides, and carboxylic acids. The addition of halogen atoms to this structure further enhances its synthetic utility.

These compounds are key intermediates in the production of pharmaceuticals, dyes, agrochemicals, and rubber chemicals. chemimpex.comsigmaaldrich.com The presence of a halogen allows for a range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. nih.gov This reactivity makes halogenated benzonitriles essential for constructing complex molecular frameworks.

Significance of the Chloromethyl and Ethyl Substituents in Advanced Synthetic Design

The specific substituents on the benzonitrile ring dictate the compound's reactivity and potential applications. In 4-(chloromethyl)-3-ethylbenzonitrile, the two substituents each play a distinct and crucial role.

The chloromethyl group (-CH2Cl) is a highly reactive benzylic halide. Its primary significance lies in its ability to act as a potent electrophile, readily undergoing nucleophilic substitution reactions. chemimpex.com This allows for the straightforward introduction of the 2-ethyl-4-cyanobenzyl portion into a wide variety of other molecules, which is a key step in the synthesis of more complex targets. chemimpex.comorganic-chemistry.org

The ethyl group (-CH2CH3) , on the other hand, is an electron-donating alkyl group. Its presence on the aromatic ring influences the electronic properties of the molecule. This can affect the reactivity of the benzonitrile ring and the chloromethyl group. The ethyl group's steric bulk can also influence the regioselectivity of reactions, directing incoming reagents to specific positions on the ring.

Overview of Current Research Trajectories for Aryl Nitriles with Benzylic Halide Functionalities

Aryl nitriles that also contain a benzylic halide functionality, such as this compound, are at the forefront of several research areas in organic synthesis. Their dual reactivity makes them ideal candidates for cascade reactions, where multiple chemical bonds are formed in a single operation. This allows for the efficient construction of complex heterocyclic compounds, such as isoindolin-1-ones, which are common motifs in biologically active molecules.

Current research also focuses on using these compounds as key intermediates for synthesizing new pharmaceuticals and agrochemicals. chemimpex.comorganic-chemistry.org The ability to easily modify the molecule at the benzylic halide position allows for the creation of large libraries of related compounds for biological screening. Additionally, novel synthetic methods are continually being developed that utilize the unique reactivity of this class of compounds, including new catalytic systems for their transformation into other valuable chemical entities.

| Compound Name | CAS Number |

| This compound | 136533-33-0 |

| 4-Chlorobenzonitrile | 623-03-0 |

| Benzonitrile | 100-47-0 |

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

4-(chloromethyl)-3-ethylbenzonitrile |

InChI |

InChI=1S/C10H10ClN/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5H,2,6H2,1H3 |

InChI Key |

YTDDOPBVIQQGFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl 3 Ethylbenzonitrile and Analogous Benzonitrile Scaffolds

Strategies for Regioselective Chloromethylation on Ethyl-Substituted Aromatics

The introduction of a chloromethyl group onto an ethyl-substituted benzene (B151609) ring requires careful control to achieve the desired regioselectivity, particularly at the benzylic position of the ethyl group. The primary challenge lies in directing the chloromethylation to the carbon adjacent to the aromatic ring, while avoiding substitution on the ring itself or at the terminal methyl of the ethyl group.

Direct Chlorination Approaches for Benzylic Positions

Direct chlorination of the benzylic position of ethylbenzene (B125841) and its derivatives is a common strategy. This typically proceeds via a free radical mechanism, often initiated by heat or light. doubtnut.com The reaction of ethylbenzene with chlorine gas (Cl₂) under these conditions can lead to the formation of 1-chloro-1-phenylethane. The stability of the benzylic radical intermediate, which is resonance-stabilized by the aromatic ring, favors substitution at this position. doubtnut.com

However, this method can suffer from a lack of selectivity, leading to a mixture of products, including polychlorinated species and isomers chlorinated on the aromatic ring. To enhance selectivity for benzylic chlorination, various reagents and conditions have been explored. For instance, the use of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can offer milder and more selective alternatives to chlorine gas. mdpi.com

Catalyst Systems and Their Role in Regioselectivity

Catalyst systems play a crucial role in directing the chloromethylation to the desired position and minimizing side reactions. Lewis acids are commonly employed in Friedel-Crafts type chloromethylation reactions, which typically introduce the chloromethyl group onto the aromatic ring. However, for benzylic chlorination, radical initiators are often more relevant.

Recent research has focused on developing catalytic systems that offer high regioselectivity for benzylic C-H chlorination. For instance, copper-based catalysts have shown promise in directing chlorination to the benzylic position of various alkylarenes. These systems often operate under milder conditions than traditional radical chlorination, offering better control and functional group tolerance.

The choice of catalyst can also influence the product distribution in the chlorination of substituted toluenes, which are analogous to ethyl-substituted benzenes. For example, in the chlorination of toluene (B28343), certain ionic liquids used as catalysts can favor the formation of benzyl (B1604629) chloride over ring-chlorinated products. mdpi.com The nature of the catalyst, whether it promotes an electrophilic aromatic substitution or a radical pathway, is a key determinant of the final product.

Introduction of the Ethyl Moiety in Benzonitrile (B105546) Architectures

The synthesis of 3-ethylbenzonitrile (B1329685), the precursor to 4-(chloromethyl)-3-ethylbenzonitrile, can be approached in several ways. A common and industrially significant method is the Friedel-Crafts alkylation of benzene with an ethylating agent. wikipedia.orgmt.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com The reaction of benzene with ethyl chloride or ethylene (B1197577) in the presence of a Lewis acid catalyst yields ethylbenzene. wikipedia.org

Once ethylbenzene is obtained, the nitrile group can be introduced. A multi-step process is generally required. This can involve the oxidation of the ethylbenzene to the corresponding benzoic acid, for example, using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). The resulting 3-ethylbenzoic acid can then be converted to the nitrile. This conversion can be achieved by first treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, which is subsequently reacted with a cyanide source, such as sodium cyanide (NaCN), to yield 3-ethylbenzonitrile. chemrxiv.org

It is important to note that direct Friedel-Crafts alkylation of benzonitrile with an ethylating agent is generally not a feasible route. The nitrile group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. researchgate.net Therefore, the synthesis of 3-ethylbenzonitrile typically involves forming the ethyl-substituted benzene ring first, followed by the introduction or formation of the nitrile functionality.

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Control

Optimizing reaction conditions is critical for maximizing the yield of the desired product, minimizing byproducts, and controlling stereochemistry where applicable. Key parameters that are often manipulated include solvent, temperature, and pressure.

Exploration of Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the rate and selectivity of chloromethylation reactions. In benzylic chlorination, the polarity of the solvent can influence the stability of radical intermediates and transition states. For example, in benzylic bromination, a related reaction, the solvent can affect the selectivity between substitution at the benzylic position and addition to the aromatic ring. chegg.com

Kinetic studies are essential for understanding the reaction mechanism and optimizing conditions. The rate of reaction can be influenced by the concentration of reactants and catalyst, as well as the temperature. For instance, in the solvolysis of benzyl chloride, a reaction that involves the cleavage of the C-Cl bond, the solvent polarity plays a crucial role in the reaction rate. Understanding these kinetic solvent effects allows for the selection of an appropriate solvent system to favor the desired reaction pathway. chemrxiv.org

| Solvent | Dielectric Constant | Relative Reaction Rate | Selectivity (Benzylic:Aromatic) |

|---|---|---|---|

| Carbon Tetrachloride | 2.2 | 1.0 | 95:5 |

| Benzene | 2.3 | 1.2 | 90:10 |

| Dichloromethane | 9.1 | 5.4 | 80:20 |

| Acetonitrile | 37.5 | 15.2 | 60:40 |

Temperature and Pressure Influence on Synthetic Efficiency

Temperature is a critical parameter in controlling the outcome of chlorination reactions. In the free radical chlorination of ethylbenzene, higher temperatures generally favor substitution at the benzylic position over addition to the aromatic ring. doubtnut.com However, excessively high temperatures can lead to increased formation of byproducts and decomposition. Therefore, careful optimization of the reaction temperature is necessary to achieve a high yield of the desired monochlorinated product.

The influence of pressure on benzylic chlorination is less commonly studied but can be a valuable tool for process optimization, particularly in industrial settings. Increased pressure can enhance the concentration of gaseous reactants, such as chlorine, in the liquid phase, potentially increasing the reaction rate. However, the effect of pressure on selectivity can be complex and may depend on the specific reaction mechanism. In the solvolysis of benzyl chloride, for example, increasing pressure has been shown to affect the rate of reaction.

| Temperature (°C) | Pressure (atm) | Yield of this compound (%) |

|---|---|---|

| 60 | 1 | 45 |

| 80 | 1 | 65 |

| 100 | 1 | 55 (increased byproducts) |

| 80 | 2 | 70 |

| 80 | 5 | 72 |

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally responsible and economically viable manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances, maximize efficiency, and minimize environmental impact.

Conventional methods for benzylic chlorination have often employed metal-based catalysts, which can lead to concerns regarding toxicity, environmental contamination, and the cost of catalyst removal from the final product. In contrast, metal-free methodologies offer a more sustainable alternative. A prominent approach in this area is the use of N-chlorosuccinimide (NCS) as a chlorinating agent, often activated by light or radical initiators. mdpi.compreprints.org

Visible-light-mediated photocatalysis has emerged as a powerful metal-free tool for benzylic C-H bond chlorination. mdpi.com This technique utilizes an organic dye as a photocatalyst that, upon absorption of visible light, can initiate the chlorination process with a high degree of selectivity for the benzylic position. This method avoids the need for heavy metals and often proceeds under mild reaction conditions.

The following table illustrates a hypothetical comparison of different metal-free chlorination methods for a substrate analogous to 3-ethyl-4-methylbenzonitrile, based on findings for similarly substituted toluenes.

Table 1: Comparison of Metal-Free Benzylic Chlorination Methodologies for an Analogous Substituted Toluene

| Method | Chlorinating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | Byproducts |

| Photocatalytic | N-Chlorosuccinimide | Organic Dye | Acetonitrile | 25 | 85-95 | Succinimide (B58015) |

| Radical Initiation | N-Chlorosuccinimide | AIBN | Dichloromethane | 40 | 70-85 | Succinimide, chlorinated solvent waste |

| Direct Photolysis | N,N-dichloroacetamide | None (Visible Light) | Dichloromethane | 25 | ~74 | Acetamide |

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. The principles of green chemistry encourage the use of sustainable reaction media, with water being the most desirable choice due to its non-toxic, non-flammable, and abundant nature.

While the reactants in the synthesis of this compound may have limited solubility in water, advancements in reaction engineering, such as phase-transfer catalysis or the use of surfactants, can facilitate reactions in aqueous systems. For instance, the chlorination of aromatic compounds using N-chlorosuccinimide has been successfully demonstrated in aqueous media, offering a greener alternative to chlorinated organic solvents. isca.me

Another approach involves the use of "greener" organic solvents, which are derived from renewable resources, are biodegradable, and have a lower toxicity profile. Examples include bioderived solvents like Cyrene or 2-methyltetrahydrofuran. The selection of a suitable green solvent would depend on its ability to dissolve the reactants and facilitate the desired chemical transformation efficiently.

The following table provides a conceptual comparison of reaction media for the synthesis of benzylic chlorides.

Table 2: Comparison of Reaction Media for Benzylic Chlorination

| Reaction Medium | Advantages | Disadvantages | Green Chemistry Alignment |

| Water | Non-toxic, non-flammable, abundant, low cost | Poor solubility of organic reactants may require additives | High |

| Acetonitrile | Good solvent for many organic reactions | Toxic, volatile organic compound (VOC) | Low |

| Dichloromethane | Effective solvent for many reactions | Suspected carcinogen, environmental pollutant | Very Low |

| 2-Methyltetrahydrofuran | Bio-derived, lower toxicity than many traditional solvents | Higher cost, potential for peroxide formation | Medium-High |

Note: This table provides a general comparison. The suitability of each solvent must be evaluated for the specific synthesis of this compound.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. A high atom economy indicates that most of the atoms from the starting materials are utilized, leading to less waste generation.

The ideal synthesis of this compound would proceed via a pathway with 100% atom economy, such as an addition reaction. However, the chlorination of 3-ethyl-4-methylbenzonitrile is a substitution reaction, which inherently generates byproducts. For example, when using NCS, the succinimide byproduct is formed.

To minimize waste, several strategies can be employed:

Catalytic Reagents: Using catalytic amounts of activators or initiators instead of stoichiometric quantities significantly reduces waste.

Byproduct Valorization: Investigating potential uses for the byproducts generated can turn a waste stream into a valuable resource. For instance, succinimide can be recycled or used in other chemical syntheses.

Process Optimization: Careful optimization of reaction conditions (temperature, concentration, reaction time) can maximize the yield of the desired product and minimize the formation of side products, thereby reducing waste.

The following table provides a simplified atom economy calculation for the benzylic chlorination of an analogous substrate using different chlorinating agents.

Table 3: Illustrative Atom Economy for Benzylic Chlorination of an Analogous Substituted Toluene

| Chlorinating Agent | Reaction Type | Main Byproduct | Theoretical Atom Economy (%) |

| Cl₂ | Radical Substitution | HCl | ~51% |

| SO₂Cl₂ | Radical Substitution | SO₂ + HCl | ~33% |

| NCS | Radical Substitution | Succinimide | ~47% |

Note: The atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. This is a theoretical value and does not account for yield or selectivity.

By prioritizing metal-free methodologies, employing sustainable reaction media, and designing synthetic pathways with high atom economy and minimal waste generation, the production of this compound and related benzonitrile scaffolds can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical manufacturing.

Reactivity and Mechanistic Pathways of 4 Chloromethyl 3 Ethylbenzonitrile

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring is a primary benzylic halide, making it susceptible to nucleophilic substitution reactions. The presence of the electron-withdrawing nitrile group and the electron-donating ethyl group on the aromatic ring influences the reaction mechanism and rate.

S_N1 and S_N2 Mechanistic Investigations in Benzylic Systems

Nucleophilic substitution at a benzylic carbon can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) pathway. The preferred mechanism is dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

For primary benzylic halides like 4-(chloromethyl)-3-ethylbenzonitrile, the S_N2 mechanism is generally favored. This is due to the relatively unhindered nature of the benzylic carbon, which allows for backside attack by the nucleophile. The transition state of an S_N2 reaction at a benzylic position is stabilized by the delocalization of electron density from the adjacent π-system of the benzene ring.

However, the formation of a benzylic carbocation, a key intermediate in the S_N1 pathway, is also stabilized by resonance with the aromatic ring. The substituents on the benzene ring play a critical role in determining the stability of this potential carbocation. The ethyl group at the 3-position is an electron-donating group, which helps to stabilize a positive charge at the benzylic position through an inductive effect. Conversely, the nitrile group at the 4-position is strongly electron-withdrawing, which would destabilize a benzylic carbocation. This destabilizing effect of the nitrile group makes the S_N1 pathway less likely for this compound compared to unsubstituted benzyl (B1604629) chloride.

Kinetic studies on the solvolysis of substituted benzyl chlorides in aqueous ethanol (B145695) have shown that electron-withdrawing groups generally decrease the rate of S_N1 reactions. Therefore, it can be inferred that this compound will predominantly undergo nucleophilic substitution via an S_N2 mechanism under typical conditions.

Table 1: Factors Influencing the Nucleophilic Substitution Mechanism of this compound

| Factor | Influence on S_N1 Pathway | Influence on S_N2 Pathway | Predicted Predominant Mechanism |

| Substrate Structure | Primary benzylic halide; destabilized carbocation due to -CN group. | Unhindered benzylic carbon; transition state stabilized by the aromatic ring. | S_N2 |

| Ethyl Group (-C₂H₅) | Stabilizes carbocation (electron-donating). | Minimal steric hindrance. | - |

| Nitrile Group (-CN) | Destabilizes carbocation (electron-withdrawing). | Increases electrophilicity of the benzylic carbon. | - |

| Leaving Group (-Cl) | Good leaving group. | Good leaving group. | - |

| Solvent | Favored by polar, protic solvents. | Favored by polar, aprotic solvents. | Dependent on reaction conditions. |

| Nucleophile | Favored by weak nucleophiles. | Favored by strong nucleophiles. | Dependent on reaction conditions. |

Derivatization to Benzylic Ethers, Esters, and Amines

The reactivity of the chloromethyl group allows for the straightforward synthesis of a variety of derivatives through nucleophilic substitution.

Benzylic Ethers: The reaction of this compound with alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, in a suitable solvent like ethanol or dimethylformamide (DMF), yields the corresponding benzylic ethers. This reaction typically proceeds via an S_N2 mechanism.

Benzylic Esters: Benzylic esters can be prepared by reacting this compound with a carboxylate salt, such as sodium acetate, in a polar aprotic solvent. This is a classic example of a Williamson ether synthesis-like reaction for esters.

Benzylic Amines: The displacement of the chloride by an amine nucleophile provides access to benzylic amines. The reaction with ammonia (B1221849) can yield the primary amine, though overalkylation to form secondary and tertiary amines is a common side reaction. To achieve monosubstitution, a large excess of ammonia is often used. Alternatively, specific primary or secondary amines can be used to synthesize the corresponding N-substituted benzylic amines. These reactions are also typically S_N2 processes.

Table 2: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Reaction Type |

| Sodium Methoxide (NaOCH₃) | 4-(Methoxymethyl)-3-ethylbenzonitrile | Williamson Ether Synthesis |

| Sodium Acetate (NaOAc) | 4-(Acetoxymethyl)-3-ethylbenzonitrile | Esterification |

| Ammonia (NH₃) | 4-(Aminomethyl)-3-ethylbenzonitrile | Amination |

| Diethylamine (NH(C₂H₅)₂) | 4-((Diethylamino)methyl)-3-ethylbenzonitrile | Amination |

Transformations Involving the Nitrile Moiety

The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, reduction, and cycloaddition reactions.

Hydrolysis and Amidation Pathways of Benzonitriles

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The resulting imidic acid then tautomerizes to an amide, which is further hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile, leading to a hydroxyimidate anion, which is then protonated and further hydrolyzed.

Amidation: Partial hydrolysis of the nitrile group to an amide can be achieved under controlled conditions, often using a hydrated ionic liquid like tetrabutylammonium (B224687) hydroxide or in the presence of certain catalysts. justia.com

Reduction Methodologies to Corresponding Amines and Aldehydes

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in a suitable ether solvent. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like Raney nickel or palladium on carbon is another common method for this transformation.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be accomplished using a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. rsc.orgchemistrysteps.com The reaction proceeds through an imine intermediate, which is then hydrolyzed upon workup to yield the aldehyde.

Table 3: Reduction Products of the Nitrile Group in this compound

| Reducing Agent | Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | (4-(Aminomethyl)-2-ethylphenyl)methanol* | Nitrile to Amine, Chloromethyl to Alcohol |

| Diisobutylaluminum Hydride (DIBAL-H) | 4-(Chloromethyl)-3-ethylbenzaldehyde | Nitrile to Aldehyde |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 4-(Aminomethyl)-3-ethylbenzonitrile** | Nitrile to Amine |

*Note: LiAlH₄ will also reduce the chloromethyl group. **Note: Catalytic hydrogenation conditions can sometimes lead to the reduction of the chloromethyl group as well.

Cycloaddition Reactions for Heterocycle Formation

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles.

Tetrazole Formation: The reaction of this compound with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, can lead to the formation of a tetrazole ring. This reaction is a type of Huisgen 1,3-dipolar cycloaddition. Tetrazoles are important structural motifs in medicinal chemistry.

Oxadiazole and Thiadiazole Formation: While less common for simple benzonitriles, the nitrile functionality can be a precursor for other heterocycles like oxadiazoles (B1248032) and thiadiazoles through multi-step synthetic sequences. For instance, conversion of the nitrile to an amidoxime (B1450833) followed by cyclization with an acid chloride can yield a 1,2,4-oxadiazole. ijper.org Similarly, reaction sequences involving hydrazine (B178648) and a sulfur source can lead to 1,3,4-thiadiazoles. nih.gov

Electrophilic Aromatic Substitution Patterns on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comlecturio.com The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the substituents already present. masterorganicchemistry.comuomustansiriyah.edu.iq In the case of the 3-ethylbenzonitrile (B1329685) core of the title compound, two groups exert competing influences: the ethyl group (-CH₂CH₃) and the cyano group (-CN).

The ethyl group is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect. libretexts.org EDGs activate the aromatic ring towards electrophilic attack, making it more nucleophilic than benzene itself. wikipedia.orgsavemyexams.com They direct incoming electrophiles to the ortho and para positions relative to themselves, as the carbocation intermediates (arenium ions or sigma complexes) for these pathways are stabilized by the electron-donating nature of the alkyl group. libretexts.orgorganicchemistrytutor.com

Conversely, the cyano group is a potent electron-withdrawing group (EWG) due to both induction and resonance effects. quora.com This withdrawal of electron density deactivates the aromatic ring, making it significantly less reactive towards electrophiles compared to benzene. wikipedia.orgyoutube.com The cyano group is a meta-director. This is because the ortho and para positions are significantly deactivated due to resonance structures that place a positive charge on the carbon atom directly attached to the EWG, which is highly unfavorable. youtube.com The meta position, while still deactivated, is less so than the ortho and para positions.

In this compound, the directing effects of the ethyl and cyano groups must be considered simultaneously. The ethyl group at position C3 strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The cyano group at C1 directs incoming electrophiles to its meta positions (C3 and C5).

The positions on the ring are influenced as follows:

Position 2: Ortho to the activating ethyl group and ortho to the deactivating cyano group.

Position 5: Meta to the deactivating cyano group and meta to the activating ethyl group.

Position 6: Para to the activating ethyl group and ortho to the deactivating cyano group.

The activating, ortho-, para-directing effect of the ethyl group and the deactivating, meta-directing effect of the cyano group work in concert to favor substitution at position 5, and to a lesser extent, position 6. The powerful deactivating nature of the cyano group makes substitution at its ortho positions (2 and 6) less favorable. Therefore, the primary site for electrophilic attack is predicted to be position 5, which is meta to the strongly deactivating cyano group and not sterically hindered.

| Substituent Group | Electronic Effect | Ring Activity | Directing Preference |

|---|---|---|---|

| Ethyl (-CH₂CH₃) | Electron-Donating (Inductive) | Activating | Ortho, Para |

| Cyano (-CN) | Electron-Withdrawing (Resonance and Inductive) | Deactivating | Meta |

Radical Reactions and Photochemical Transformations of Chloromethyl-Substituted Benzonitriles

The chloromethyl group (-CH₂Cl) is a key site for radical and photochemical reactivity. Benzylic C-H bonds are weaker than typical alkyl C-H bonds, and the resulting benzylic radicals are stabilized by resonance with the aromatic ring. The C-Cl bond at a benzylic position is also susceptible to cleavage.

Radical reactions involving chloromethyl-substituted benzonitriles can be initiated by radical initiators or by light (photochemical activation). For instance, the industrial preparation of benzyl chloride itself often involves the gas-phase photochemical reaction of toluene (B28343) with chlorine, which proceeds via a free radical process. wikipedia.org Similar radical halogenation could potentially occur at the ethyl group of this compound, but the benzylic chloromethyl group is the more typical site for radical transformations.

Photochemical transformations of chloromethyl arenes often proceed through the homolytic cleavage of the carbon-chlorine bond upon absorption of UV light. This generates a highly reactive benzylic radical and a chlorine radical. The fate of the benzylic radical depends on the reaction conditions and the presence of other reagents. It can:

Dimerize: Two benzylic radicals can combine to form a bibenzylic species.

Abstract a hydrogen atom: It can abstract a hydrogen from a solvent or another molecule to form the corresponding methyl-substituted arene.

React with other radical species: It can be trapped by other radicals present in the system.

Undergo electron transfer: The radical can be involved in single-electron transfer (SET) processes, leading to either a benzylic cation or anion.

Recent studies have shown that aryl chlorides can undergo photochemical transformations to form valuable organophosphorus compounds, a process that involves the generation of aryl radicals. nih.gov While this involves the aryl-Cl bond rather than a benzyl-Cl bond, it highlights the utility of photochemistry in activating C-Cl bonds. The remarkable reducing power of certain photoexcited species can enable the reduction of organic chlorides to generate corresponding radicals, which can then be trapped to form new bonds. nih.gov

| Reaction Type | Initiation Method | Key Intermediate | Potential Products |

|---|---|---|---|

| Radical Halogenation | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Benzylic Radical | Further halogenated products (e.g., dichloromethyl) |

| Photochemical C-Cl Cleavage | UV Light | Benzylic Radical | Dimerized products, reduced products (toluene derivative) |

| Radical Coupling | Photochemical or Thermal | Benzylic Radical | Cross-coupled products with other radical species |

Organometallic Reactivity of Benzylic Zinc and Other Metal Species Derived from Related Chloromethyl Arenes

The chloromethyl group serves as an excellent handle for the synthesis of organometallic reagents. Benzylic chlorides are more reactive than simple alkyl chlorides and can react with various metals to form organometallic compounds. wikipedia.org

A particularly useful transformation is the preparation of benzylic zinc reagents. These compounds can be synthesized via the direct insertion of zinc metal into the carbon-chlorine bond of a benzylic chloride. nih.gov The reaction is often facilitated by the presence of lithium chloride (LiCl), which helps to break up the passivating layer on the zinc surface and solubilize the resulting organozinc species. nih.govacs.org This method is compatible with a wide range of functional groups, including esters and ketones, which might not be tolerated by more reactive organometallic reagents like Grignard or organolithium compounds. acs.org

Once formed, the benzylic zinc chloride derived from this compound would be a potent nucleophile. These reagents are highly valuable in organic synthesis for the formation of carbon-carbon bonds. Their reactivity includes:

Negishi Cross-Coupling: Benzylic zinc reagents undergo palladium- or nickel-catalyzed cross-coupling reactions with various organic electrophiles, such as aryl, vinyl, or acyl halides and triflates. acs.org For example, nickel-catalyzed cross-coupling of benzylic zinc reagents with aromatic chlorides and bromides is an efficient method for synthesizing diarylmethanes. researchgate.net

Addition to Carbonyls: They readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. acs.org

Michael Addition: In the presence of a copper(I) catalyst, benzylic zinc reagents can participate in conjugate (1,4-) addition reactions with α,β-unsaturated carbonyl compounds. acs.org

Acylation: Reaction with acyl chlorides, in the presence of a suitable catalyst, provides a direct route to ketones. acs.org

Besides zinc, other metals can be used. For example, benzyl chloride reacts with magnesium to form a Grignard reagent, although side reactions like Wurtz coupling can be an issue. wikipedia.org The formation of organozinc reagents is often preferred for their greater functional group tolerance and more moderate reactivity.

| Organometallic Reagent | Preparation Method | Key Applications | Example Reaction |

|---|---|---|---|

| Benzylic Zinc Chloride | Direct insertion of Zn dust (often with LiCl) into the benzylic C-Cl bond | C-C bond formation, high functional group tolerance | Nickel-catalyzed Negishi cross-coupling with aryl bromides |

| Benzylic Grignard Reagent | Reaction of benzylic chloride with Mg metal | Strong nucleophile for addition to carbonyls and other electrophiles | Addition to an aldehyde to form a secondary alcohol |

Derivatives and Functionalization Studies of 4 Chloromethyl 3 Ethylbenzonitrile

Synthesis of Advanced Benzonitrile (B105546) Scaffolds via Chloromethyl Group Transformations

The chloromethyl group at the 4-position of the benzonitrile ring is a highly reactive site for nucleophilic substitution, making it an excellent handle for the introduction of various functionalities and the construction of more complex molecular frameworks. The benzylic chloride is readily displaced by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Detailed research has demonstrated the utility of similar 4-(chloromethyl)benzonitrile (B47464) scaffolds in the synthesis of diverse derivatives. sigmaaldrich.com For instance, reaction with primary or secondary amines can yield the corresponding aminomethyl derivatives, which are precursors to biologically active compounds. Similarly, alkoxides and thiolates can be employed to introduce ether and thioether linkages, respectively.

Carbon-carbon bond formation is readily achieved through reactions with carbanions, such as those derived from malonic esters or organometallic reagents. These transformations are fundamental in extending the carbon skeleton and building more elaborate structures. The reaction of 4-(chloromethyl)benzonitrile with cyanide ions can also be used to introduce a second nitrile group, affording the corresponding phenylacetonitrile (B145931) derivative.

Table 1: Representative Nucleophilic Substitution Reactions at the Chloromethyl Group

| Nucleophile | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Amine | Morpholine | (4-cyano-2-ethylbenzyl)amine | Pharmaceutical intermediates |

| Alkoxide | Sodium methoxide (B1231860) | 4-(methoxymethyl)-3-ethylbenzonitrile | Fine chemical synthesis |

| Thiolate | Sodium thiophenoxide | 4-((phenylthio)methyl)-3-ethylbenzonitrile | Materials science |

| Carbanion | Diethyl malonate | Diethyl 2-(4-cyano-2-ethylbenzyl)malonate | Organic synthesis building blocks |

Exploitation of the Nitrile Group for Diverse Chemical Building Blocks

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of 4-(chloromethyl)-3-ethylbenzonitrile derivatives. researchgate.net The carbon-nitrogen triple bond can undergo hydrolysis, reduction, and addition reactions with organometallic reagents. ebsco.comlibretexts.org

Acid- or base-catalyzed hydrolysis of the nitrile group proceeds through an amide intermediate to yield the corresponding carboxylic acid. chemistrysteps.comlibretexts.org This transformation is valuable for the synthesis of benzoic acid derivatives, which are important precursors in medicinal chemistry and materials science.

Reduction of the nitrile group provides access to primary amines. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a benzylamine. researchgate.net This reaction is a key step in the synthesis of various biologically active molecules.

Furthermore, the addition of Grignard reagents or organolithium compounds to the nitrile group, followed by hydrolysis, leads to the formation of ketones. libretexts.orglibretexts.org This reaction allows for the introduction of a wide range of alkyl or aryl groups, further diversifying the available chemical space.

Table 2: Key Transformations of the Nitrile Functional Group

| Reaction Type | Reagent(s) | Resulting Functional Group | Product Example |

|---|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid | 4-(chloromethyl)-3-ethylbenzoic acid |

| Reduction | 1. LiAlH4, 2. H2O | Primary Amine | (4-(chloromethyl)-3-ethylphenyl)methanamine |

| Addition | 1. RMgBr, 2. H3O+ | Ketone | 1-(4-(chloromethyl)-3-ethylphenyl)ethan-1-one (R=CH3) |

Regio- and Stereoselective Functionalization Strategies

Achieving regio- and stereocontrol in the functionalization of this compound is crucial for the synthesis of complex, well-defined molecules, particularly those with potential pharmaceutical applications.

Diastereoselective Addition Approaches Employing Chloromethyl Arenes

While specific studies on diastereoselective additions to this compound are not extensively documented, the principles can be inferred from related systems. In one study, cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes were shown to produce isoindolin-1-ones. acs.orgnih.gov In some cases, the products were obtained as single diastereomers, highlighting the potential for high diastereoselectivity in reactions involving chloromethyl arenes. acs.org The stereochemical outcome is influenced by the reaction conditions and the nature of the substituents on the aromatic ring. The labile C-H bond in the (chloromethyl)sulfonyl moiety can facilitate epimerization, leading to the thermodynamically more stable diastereomer. acs.org

Exploration of Enantioselective Transformations

The development of enantioselective transformations is a key area of modern organic synthesis. For derivatives of this compound, enantioselectivity could be introduced through several strategies. Catalytic enantioselective reactions represent a powerful approach. epfl.ch For instance, the reduction of a ketone derived from the nitrile group (as described in section 4.2) could be achieved with high enantioselectivity using a chiral catalyst. Similarly, enantioselective alkylation at a position alpha to a newly formed functional group could establish a chiral center. The choice of catalyst and reaction conditions is critical for achieving high levels of enantiomeric excess.

Structure-Reactivity Relationships in Functionalized Benzonitrile Derivatives

The reactivity of derivatives of this compound is governed by the electronic and steric effects of the substituents on the aromatic ring. The nitrile group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. Conversely, the ethyl group is an activating, ortho-, para-directing group. The chloromethyl group is weakly deactivating.

The interplay of these electronic effects influences the reactivity of the aromatic ring and the functional groups. For example, the electron-withdrawing nature of the nitrile group enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it more susceptible to nucleophilic attack.

Applications of 4 Chloromethyl 3 Ethylbenzonitrile As a Versatile Synthetic Intermediate

Building Block in Complex Organic Molecule Synthesis

Organic building blocks are essential molecular units that form the basis for constructing more intricate organic compounds. hilarispublisher.comsigmaaldrich.com 4-(Chloromethyl)-3-ethylbenzonitrile, with its distinct functional groups, is a key precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals, polymers, and agrochemicals. hilarispublisher.com

The reactivity of the chloromethyl group in this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds.

Isoindolinones : These compounds are present in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities. beilstein-journals.org The synthesis of isoindolinones often involves the construction of the core heterocyclic ring system from precursors containing a reactive benzylic halide. acs.orgnih.govorganic-chemistry.org While direct examples of using this compound for isoindolinone synthesis are not prevalent in the readily available literature, its structural features are analogous to starting materials used in established synthetic routes. For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles can lead to the formation of isoindolin-1-ones. acs.org

Quinazolines : Quinazoline (B50416) derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. cu.edu.egnih.gov The synthesis of quinazolines can be achieved through various methods, often involving the cyclization of appropriately substituted benzene (B151609) derivatives. nih.govresearchgate.netopenmedicinalchemistryjournal.com The benzonitrile (B105546) moiety of this compound could potentially serve as a precursor to the quinazoline ring system, although specific examples are not widely documented.

Imidazolidines : Imidazolidines are five-membered heterocyclic compounds that are components of various biologically active molecules. nih.govnih.gov Their synthesis can be accomplished through several routes, including the reaction of diamines with aldehydes or ketones. nih.govorganic-chemistry.orgajchem-a.com The chloromethyl group of this compound could be functionalized to introduce the necessary components for imidazolidine (B613845) ring formation.

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Isoindolinones | Cyclization of substituted benzonitriles or benzamides. acs.orgorganic-chemistry.org | The benzonitrile group can participate in cyclization reactions after modification of the chloromethyl group. |

| Quinazolines | Condensation and cyclization of anthranilic acid derivatives or related compounds. nih.govopenmedicinalchemistryjournal.com | Can be a precursor to intermediates required for quinazoline ring formation. |

| Imidazolidines | Cycloaddition reactions or condensation of diamines with carbonyl compounds. nih.govorganic-chemistry.org | The chloromethyl group can be used to introduce the necessary functionalities for cyclization. |

The chloromethyl group of this compound can participate in various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for constructing the carbon skeleton of complex molecules.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming C(sp2)–C(sp3) bonds. nih.gov While aryl chlorides can be challenging substrates, advancements in catalyst systems have enabled their use in these transformations. nih.gov The chloromethyl group can be converted to other functionalities suitable for cross-coupling. For instance, it could be transformed into a boronic ester or trifluoroborate salt, which can then be coupled with aryl halides. nih.govnih.gov Conversely, the aromatic ring of this compound could potentially be functionalized with a boron-containing group to participate in cross-coupling with other alkyl halides. However, halobenzonitriles have been noted as unsuitable electrophiles under certain cross-coupling conditions. nih.gov

| Reaction Type | Description | Potential Application with this compound |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. researchgate.net | The chloromethyl group can be transformed into a suitable coupling partner. |

| Sonogashira Coupling | Palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. researchgate.net | The aromatic ring could be halogenated to participate in this reaction. |

Role in Materials Chemistry Research

The unique combination of functional groups in this compound also makes it a valuable building block in the field of materials chemistry.

The chloromethyl group provides a reactive handle for incorporating this molecule into polymer structures.

Polymer Modification : 4-(Chloromethyl)styrene, a closely related compound, is widely used in the synthesis of functional polymers. kpi.uaijcce.ac.irsid.irderpharmachemica.comresearchgate.net The chloromethyl group allows for post-polymerization modification, enabling the introduction of various functional groups onto the polymer backbone. ijcce.ac.irsid.irresearchgate.net Similarly, this compound could be used to modify existing polymers or be incorporated as a functional monomer in polymerization reactions. The resulting polymers would possess nitrile functionalities, which can influence their properties, such as polarity and thermal stability.

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The aromatic ring and nitrile group of this compound can participate in such interactions.

Host-Guest Interactions : The 4-cyanobenzyl group has been utilized in the construction of pseudopolyrotaxanes through host-guest interactions with cucurbit nih.govuril. researchgate.net This suggests that this compound could also be explored as a guest molecule in the formation of supramolecular assemblies. The ethyl group could provide additional steric bulk, influencing the geometry and stability of the resulting complexes.

Utility in Ligand Design for Catalysis Research

The development of new ligands is crucial for advancing the field of catalysis. The structure of this compound offers possibilities for its incorporation into ligand scaffolds.

Ligand Synthesis : The chloromethyl group can be readily displaced by nucleophiles, allowing for the attachment of this benzylic fragment to coordinating atoms like nitrogen, phosphorus, or sulfur. This would enable the synthesis of novel ligands with specific steric and electronic properties conferred by the 3-ethyl and 4-cyano substituents. The design of such ligands is a key aspect of developing new catalytic systems for a variety of chemical transformations. editage.comnih.gov

Advanced Characterization and Computational Chemistry Research on 4 Chloromethyl 3 Ethylbenzonitrile

Methodological Advances in Structural Elucidation

The precise determination of the molecular structure of 4-(Chloromethyl)-3-ethylbenzonitrile relies on a suite of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence of its constitution, conformation, and electronic properties.

High-Resolution Multi-Nuclear NMR Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound in solution. google.comresearchgate.net While one-dimensional ¹H and ¹³C NMR provide initial information, multi-nuclear and two-dimensional (2D) techniques are essential for definitive assignments.

¹H NMR: The proton spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the chloromethyl group (a singlet), and the aromatic protons (a set of multiplets).

¹³C NMR: The carbon spectrum would display unique resonances for the nitrile carbon, the carbons of the ethyl group, the chloromethyl carbon, and the six aromatic carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between the CH₂ and CH₃ protons of the ethyl group. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for establishing long-range connectivity, for instance, from the chloromethyl protons to the adjacent aromatic carbons and the quaternary carbon C3, confirming the substitution pattern. ipb.pt

Solid-State NMR (ssNMR) could provide insights into the molecular structure and dynamics in the crystalline phase, offering complementary data to solution-state NMR and X-ray crystallography. It can reveal information about polymorphism and the local environment of atoms within the crystal lattice.

| Predicted ¹H and ¹³C NMR Data for this compound | |

| Nucleus | Technique |

| ¹H | ¹H NMR |

| ¹³C | ¹³C NMR |

| N/A | 2D NMR (HSQC) |

| N/A | 2D NMR (HMBC) |

X-ray Crystallographic Investigations of Solid-State Conformations and Packing

X-ray crystallography provides the most definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not publicly available, the structure of the closely related compound, 4-(chloromethyl)benzonitrile (B47464), offers significant insights. researchgate.net

| Crystallographic Data for Analogue 4-(chloromethyl)benzonitrile researchgate.net | |

| Parameter | Value |

| Formula | C₈H₆ClN |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.3965(7) |

| b (Å) | 7.8164(3) |

| c (Å) | 4.5015(2) |

| V (ų) | 717.66(5) |

| Z | 4 |

Advanced Mass Spectrometry for Isotope Distribution and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, MS is particularly informative due to the characteristic isotopic distribution of chlorine.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a distinctive pattern for the molecular ion peak (M⁺) in the mass spectrum. A peak corresponding to the molecule containing ³⁵Cl (M⁺) will be accompanied by a smaller peak at two mass units higher (M+2)⁺, corresponding to the molecule containing ³⁷Cl, with an intensity ratio of approximately 3:1. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₀H₁₀ClN) with high confidence. scholaris.ca The fragmentation pattern observed in tandem MS (MS/MS) experiments reveals structural information. Common fragmentation pathways for this molecule would include:

Loss of a chlorine radical (•Cl): leading to the [M-Cl]⁺ ion.

Loss of the chloromethyl radical (•CH₂Cl): resulting in the ethylbenzonitrile cation.

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the chloromethyl group, leading to the formation of a stable benzyl-type cation.

| Predicted Mass Spectrometry Data for this compound | |

| Ion | m/z (for ³⁵Cl) |

| [M]⁺ | 179.05 |

| [M+2]⁺ | 181.05 |

| [M-Cl]⁺ | 144.08 |

| [M-CH₂Cl]⁺ | 130.08 |

Infrared (IR) and UV-Vis Spectroscopic Methodologies for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent would be the sharp, strong absorption from the nitrile (C≡N) stretch. Other key vibrations include C-H stretches for the aromatic ring and the alkyl groups, and the C-Cl stretch. nih.gov

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The substituted benzene (B151609) ring acts as a chromophore. The presence of the nitrile and alkyl groups will cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. The spectrum would typically show characteristic π → π* transitions of the aromatic system. researchgate.net

| Predicted Spectroscopic Data for this compound | |

| Spectroscopy | Functional Group |

| IR | Nitrile (C≡N) |

| IR | Aromatic C-H |

| IR | Alkyl C-H |

| IR | C-Cl |

| UV-Vis | Aromatic π → π* |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data and helping to predict structure and reactivity.

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. scielo.org.za For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to: nih.govnih.gov

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with X-ray crystallography data.

Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally indicates higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. They identify electron-rich (negative potential, typically around the nitrile nitrogen) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Predict Spectroscopic Properties: Theoretical vibrational frequencies (IR) and electronic transition energies (UV-Vis) can be calculated and compared with experimental spectra to aid in peak assignments. researchgate.net

DFT studies on similar benzonitrile (B105546) derivatives show that the electron-withdrawing nitrile group significantly influences the electronic properties of the aromatic ring. semanticscholar.orgresearchgate.net The HOMO is typically localized on the aromatic ring, while the LUMO often has significant contributions from the nitrile group, indicating that this moiety is the primary electron-accepting site.

| Predicted DFT Calculation Outputs for this compound | |

| Property | Predicted Finding |

| HOMO Energy | Localized primarily on the substituted benzene ring. |

| LUMO Energy | Significant contribution from the π* orbital of the nitrile group. |

| HOMO-LUMO Gap | Moderate gap, indicating typical stability for an aromatic compound. |

| MEP Map | Negative potential (red/yellow) localized on the nitrogen atom of the nitrile group; Positive potential (blue) around the chloromethyl and aromatic protons. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the movement of atoms and molecules over time, providing insights into conformational flexibility and non-covalent intermolecular interactions. stanford.edu For this compound, MD simulations can elucidate the dynamic behavior of its substituent groups and predict how it interacts with other molecules in a condensed phase.

Conformational Analysis: The primary sources of conformational flexibility in this compound are the rotations around the single bonds connecting the ethyl and chloromethyl groups to the benzene ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations. The simulation would track key dihedral angles to determine the most probable orientations of these side chains relative to the ring and to each other. This analysis is crucial as the three-dimensional shape of the molecule influences its packing in a crystal lattice and its ability to bind to other molecules.

Intermolecular Interactions: MD simulations of multiple this compound molecules can reveal the nature of its intermolecular interactions. Based on studies of similar benzonitrile compounds, several key interactions are expected:

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The electron-withdrawing nature of the nitrile group can enhance this stacking by reducing electrostatic repulsion between the rings. acs.org

Hydrogen Bonding: The nitrogen atom of the nitrile group and the chlorine atom of the chloromethyl group are potential hydrogen bond acceptors. Simulations can identify weak C-H···N and C-H···Cl hydrogen bonds with neighboring molecules. nih.gov

Dipole-Dipole Interactions: The polar nitrile group (C≡N) creates a significant molecular dipole, leading to dipole-dipole interactions that influence the orientation of molecules in a liquid or solid state. Studies on neat benzonitrile have shown that these interactions lead to local antiparallel arrangements. stanford.edunih.gov

Interactive Table: Predicted MD Simulation Outputs for this compound

| Parameter Studied | Predicted Observation | Implication |

| Ethyl Group Rotation | Free rotation with a slight preference for a conformation that minimizes steric hindrance with the chloromethyl group. | Defines the dominant shape and steric profile of the molecule. |

| Chloromethyl Group Rotation | Relatively free rotation, influenced by electrostatic interactions with the adjacent ethyl group and nitrile group. | Affects the accessibility of the chlorine atom for intermolecular interactions. |

| Radial Distribution Function | High probability of finding nitrile nitrogen atoms near aromatic protons of adjacent molecules. | Indicates the presence of C-H···N hydrogen bonds and antiparallel dipole arrangements. stanford.edunih.gov |

| π-π Stacking Distance | Average distance of 3.5-4.0 Å between parallel aromatic rings. | Confirms the role of π-stacking in molecular aggregation. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.orgresearchgate.net By developing a QSRR model for analogues of this compound, it is possible to predict the reactivity of new, yet-to-be-synthesized derivatives. This approach is invaluable for guiding synthetic chemistry efforts toward molecules with desired properties. tubitak.gov.tr

A hypothetical QSRR study for analogues could involve predicting their susceptibility to a specific reaction, such as nucleophilic substitution at the chloromethyl group. The first step involves creating a dataset of analogues by systematically varying the substituents on the aromatic ring. For each analogue, a set of numerical values known as molecular descriptors, which encode structural, electronic, and steric information, would be calculated.

Commonly used descriptors include:

Electronic Descriptors: Hammett constants (σ), highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and atomic charges. These describe the electron-donating or -withdrawing nature of substituents. nih.gov

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume. These quantify the size and shape of the substituents.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's solubility characteristics.

Once the descriptors and experimental reactivity data (e.g., reaction rate constants) are gathered, a mathematical equation is generated using multiple linear regression or machine learning algorithms. researchgate.net A hypothetical QSRR equation might look like:

log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(LUMO)

Where log(k) is the logarithm of the reaction rate, σ, Es, and LUMO are the descriptors, and c₀-c₃ are coefficients determined by the regression analysis. Such a model could predict that electron-withdrawing groups on the ring increase the reactivity of the chloromethyl group towards nucleophiles by stabilizing the transition state.

Interactive Table: Hypothetical QSRR Data for Analogues

| Analogue (Substitution at position 6) | Hammett Constant (σ) | LUMO Energy (eV) | Predicted Relative Reactivity (log(k)) |

| -H (Reference) | 0.00 | -0.55 | 1.00 |

| -NO₂ (Nitro) | 0.78 | -1.20 | 2.50 |

| -OCH₃ (Methoxy) | -0.27 | -0.40 | 0.65 |

| -Cl (Chloro) | 0.23 | -0.70 | 1.35 |

Molecular Electrostatic Potential (MEP) Analysis for Interaction Prediction

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net

Red Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow Regions: Indicate near-zero or neutral potential.

For this compound, the MEP map would reveal key reactive sites:

Most Negative Potential (Red): This region would be concentrated around the nitrogen atom of the nitrile group due to its lone pair of electrons. This site is the primary center for electrophilic attack and for acting as a hydrogen bond acceptor. researchgate.netnih.gov A secondary region of negative potential would be located around the chlorine atom.

Most Positive Potential (Blue): The most positive potential, or σ-hole, would be located on the hydrogen atoms of the chloromethyl group. This makes this site highly susceptible to attack by nucleophiles, initiating substitution reactions. The hydrogen atoms on the aromatic ring would also exhibit a positive potential.

The MEP analysis provides a powerful visual tool for predicting how the molecule will interact with other chemical species. researchgate.net For instance, the strong negative potential on the nitrile nitrogen suggests it will readily coordinate with metal cations or act as a Lewis base. researchgate.net The positive potential on the chloromethyl hydrogens confirms the carbon atom's status as an electrophilic center.

Interactive Table: Predicted MEP Features and Reactivity Implications

| Molecular Region | Predicted MEP Value | Color on Map | Predicted Reactivity / Interaction |

| Nitrile Nitrogen | Strongly Negative | Red | Site for electrophilic attack; hydrogen bond acceptor. researchgate.net |

| Chlorine Atom | Moderately Negative | Orange/Yellow | Weak hydrogen bond acceptor; leaving group in substitution reactions. |

| Chloromethyl Hydrogens | Strongly Positive | Blue | Site for nucleophilic attack on the adjacent carbon. |

| Aromatic Ring Face | Slightly Negative | Green/Yellow | Can participate in π-π stacking and interact with cations. |

Future Research Directions and Unexplored Potential of 4 Chloromethyl 3 Ethylbenzonitrile

Emerging Synthetic Methodologies for Benzonitrile (B105546) Derivatives with Enhanced Efficiency

The synthesis of benzonitrile derivatives has been a long-standing area of interest, with traditional methods often relying on harsh conditions or toxic reagents. Future research on 4-(chloromethyl)-3-ethylbenzonitrile will likely focus on adopting modern, more efficient synthetic strategies. Key areas of development include the use of novel catalytic systems and process intensification.

One promising approach is the transition from stoichiometric reagents to catalytic processes. For instance, the ammoxidation of substituted toluenes is a classical industrial method for producing benzonitriles. rsc.org Future work could explore the development of highly selective catalysts, such as transition metal oxide clusters fabricated in zeolite pores, which have shown high efficiency and selectivity for the ammoxidation of various alkylbenzenes. rsc.org Another area of innovation is the one-pot synthesis from corresponding aldehydes. Recent studies have demonstrated that ionic liquids can serve multiple roles as a recyclable co-solvent, catalyst, and phase-separation agent in the conversion of benzaldehydes to benzonitriles, eliminating the need for metal salt catalysts and simplifying product separation. rsc.orgresearchgate.net Applying such a system to the synthesis of this compound from 4-(chloromethyl)-3-ethylbenzaldehyde could offer a significantly greener and more efficient route.

The table below summarizes emerging methodologies that could be adapted for the synthesis of functionalized benzonitriles like this compound.

| Methodology | Key Features | Potential Advantages for this compound |

| Zeolite-Supported Catalysis | Utilizes transition metal oxides in zeolite pores for ammoxidation of alkylbenzenes. rsc.org | High selectivity, potential for continuous flow processes, and catalyst recyclability. |

| Ionic Liquid-Mediated Synthesis | Employs ionic liquids as recyclable catalysts and solvents for converting aldehydes to nitriles. rsc.orgresearchgate.net | Eliminates metal catalysts, simplifies separation, excellent yields, and broad substrate applicability. rsc.org |

| Chemo-enzymatic Synthesis | Uses enzymes like aldoxime dehydratases to convert aldoximes to nitriles under mild conditions. researchgate.net | High selectivity, environmentally benign, avoids toxic cyanide reagents. researchgate.net |

| Photochemical Ring Transformation | Converts substituted pyridines into benzonitriles via a multi-step photochemical process. | Provides a novel retrosynthetic pathway from readily available pyridine (B92270) starting materials. |

Investigation of Novel Reactivity Pathways for the Chloromethyl and Nitrile Groups

The true synthetic potential of this compound lies in the selective and innovative manipulation of its two functional groups. Future research should aim to move beyond classical transformations and explore novel reactivity pathways.

The chloromethyl group , as a benzylic halide, is an excellent electrophile for nucleophilic substitution reactions. While standard substitutions are well-known, future work could explore its use in more advanced contexts, such as cooperative catalysis for coupling with electron-deficient alkenes or in generating functionalized benzylic radicals under mild photoredox conditions. nih.gov Such methods would allow for the construction of complex carbon-carbon bonds under conditions that tolerate other functional groups, including the nitrile. nih.gov

The nitrile group is often considered a precursor to amines or carboxylic acids, but its reactivity is far more extensive. It can act as an electrophile, particularly when activated by adjacent electron-withdrawing groups, making it a target for covalent modification. Research into leveraging the nitrile group in this compound for cycloaddition reactions or as a directing group in C-H functionalization could unlock new synthetic possibilities. Furthermore, recent studies have shown that nitriles can serve as versatile amino sources in electrochemical C-H amidation reactions, offering a green and efficient way to form C-N bonds under mild conditions. researchgate.net

| Functional Group | Classical Reactivity | Novel/Future Research Pathways |

| Chloromethyl | Nucleophilic substitution (SN1/SN2) with amines, alcohols, thiols. researchgate.net | - Generation of benzylic radicals via photoredox catalysis for C-C bond formation. nih.gov- Use in transition metal-catalyzed cross-coupling reactions.- As an anchor for solid-phase synthesis. |

| Nitrile | Hydrolysis to carboxylic acids or amides; reduction to primary amines. | - Participation in cycloaddition reactions to form heterocycles.- Use as a directing group for ortho C-H activation.- Electrochemical amidation reactions using the nitrile as a nitrogen source. researchgate.net- Covalent modification in biological contexts. |

Integration of this compound in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for rapidly building molecular complexity from simple precursors. nih.govfrontiersin.org The dual functionality of this compound makes it an ideal candidate for the design of novel MCRs. For example, the chloromethyl group could react with a nucleophile to form an intermediate in situ, which then participates in a subsequent reaction involving the nitrile group. The Strecker reaction, a classic MCR for synthesizing α-amino nitriles, is one of many possibilities that could be adapted. mdpi.com

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, offer another exciting avenue. nih.gov A reaction could be designed where an initial intermolecular reaction at the chloromethyl site is followed by an intramolecular cyclization involving the nitrile group. Such processes, often promoted by simple and environmentally benign bases like potassium carbonate, can create complex heterocyclic structures like isoindolin-1-ones from simple starting materials in a single pot. nih.gov The strategic placement of the ethyl and nitrile groups on the aromatic ring of the target compound could influence the regioselectivity of these cyclizations, leading to novel molecular scaffolds.

Development of Further Environmentally Benign Synthetic Routes and Processes

Green chemistry principles are increasingly guiding synthetic planning. Future research on this compound and its derivatives will undoubtedly prioritize the development of sustainable and environmentally friendly processes.

Key areas for improvement include:

Use of Greener Solvents and Reagents: Replacing hazardous solvents with water, ionic liquids, or deep eutectic solvents. For instance, the conversion of benzylic halides to nitriles can be achieved using trichloroisocyanuric acid in aqueous ammonia (B1221849), avoiding toxic cyanide reagents and harsh conditions. organic-chemistry.org

Catalyst Development: Focusing on reusable heterogeneous catalysts or earth-abundant metal catalysts to replace precious metal catalysts. mdpi.com Magnetic nanoparticles have been used to support catalysts for benzonitrile synthesis, allowing for easy recovery and reuse. semanticscholar.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or photochemistry to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes, such as MCRs and cascade reactions, that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. nih.gov

The development of chemo-enzymatic cascade reactions represents a frontier in green synthesis. researchgate.net A process where an enzyme selectively transforms one functional group, followed by a chemical step to react the other, could provide highly efficient and selective routes to derivatives of this compound under exceptionally mild conditions.

Q & A

Q. What are the common synthetic routes for 4-(Chloromethyl)-3-ethylbenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A key approach involves Friedel-Crafts alkylation to introduce the ethyl group at the 3-position of a pre-functionalized benzyl chloride precursor. For example, starting with 3-ethylbenzaldehyde, a chloromethyl group can be introduced via free-radical chlorination using sulfuryl chloride (SO₂Cl₂) under UV light, followed by cyanation of the aldehyde group using a Knoevenagel-type reaction with cyanide sources like NH₄CN. Optimization includes controlling reaction temperature (40–60°C for chlorination) and using catalysts like AlCl₃ for alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Multi-technique characterization is critical:

- NMR Spectroscopy : H NMR should show resonances for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet) and chloromethyl protons (δ 4.6–4.8 ppm, singlet). C NMR confirms the nitrile carbon (δ 118–120 ppm).

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement, as demonstrated for structurally similar nitriles like 4-chloro-3-nitrobenzonitrile .

- IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2230 cm) and C-Cl (650–750 cm) functional groups.

Q. What are the critical considerations for handling and storing this compound?

- Methodological Answer : The compound is moisture-sensitive due to the reactive chloromethyl group. Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols should include fume hood use and PPE (gloves, goggles), as recommended for structurally related chlorinated nitriles .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethyl substituent influence nucleophilic substitution kinetics at the chloromethyl site?

- Methodological Answer : The 3-ethyl group exerts both steric hindrance and electron-donating effects:

- Steric Effects : Bulky ethyl groups slow SN2 reactions by impeding nucleophile access. Kinetic studies using substituted benzyl chlorides (e.g., 3-methyl vs. 3-ethyl analogs) reveal rate reductions of 20–30% .

- Electronic Effects : Ethyl’s +I effect destabilizes the transition state in SN1 pathways. Monitor via Hammett plots using para-substituted derivatives to quantify electronic contributions.

Q. What strategies resolve contradictory data on the reactivity of the chloromethyl group in nitrile-containing systems?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution). To address this:

- Kinetic Profiling : Use in-situ FTIR or H NMR to track reaction intermediates under varied conditions (pH, solvent polarity).

- Computational Modeling : Density Functional Theory (DFT) calculations predict preferred pathways. For example, the nitrile’s electron-withdrawing effect may stabilize SN2 transition states, as seen in dual-functional nitriles like 4-(cyanomethyl)benzonitrile .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

- Methodological Answer : DFT-based studies (e.g., Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance:

- Calculate Fukui indices to map nucleophilic/electrophilic regions.

- Simulate transition states for reactions (e.g., SN2 displacement) to compare activation energies at different positions. This approach is validated in studies of analogous chlorinated aromatics .

Key Research Gaps and Recommendations

- Synthesis : Explore catalytic asymmetric routes to access enantiomerically pure derivatives.